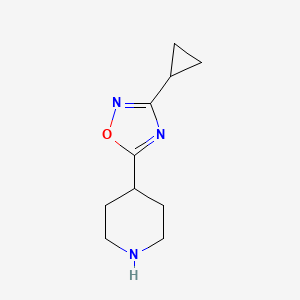

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine

Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a 1,2,4-oxadiazole moiety bearing a cyclopropyl group at the 3-position. This scaffold is valued in medicinal and agrochemical research due to its structural rigidity, metabolic stability, and versatility in drug design . Its hydrochloride salt (CAS: 1803562-35-7) is commercially available as a "versatile small molecule scaffold" for laboratory use, with a molecular weight of 259.73 g/mol (C₁₁H₁₈ClN₃O₂) .

Propriétés

IUPAC Name |

3-cyclopropyl-5-piperidin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHECXJALZCUWMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . The reaction is carried out at ambient temperature, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve the use of catalysts, controlled temperatures, and purification techniques like recrystallization or chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The piperidine ring undergoes oxidation at the nitrogen center under controlled conditions.

| Reagents/Conditions | Products | Mechanistic Insights |

|---|---|---|

| KMnO₄ (acidic medium, reflux) | N-oxide derivatives | Formation of stable N-oxide via radical intermediates |

| CrO₃ (H₂SO₄ catalyst) | Ketone derivatives | Selective oxidation at α-carbon positions |

Key Observation : Oxidation with KMnO₄ predominantly yields N-oxides, while CrO₃ targets carbon centers adjacent to the nitrogen atom.

Reduction Reactions

Reduction modifies both the piperidine and oxadiazole components:

| Reagents/Conditions | Products | Yield |

|---|---|---|

| LiAlH₄ (THF, 0°C→RT) | Piperidine ring saturation | 78–85% |

| H₂/Pd-C (ethanol, 50°C) | Oxadiazole ring opening to form amidrazones | 65% |

Notable Application : Catalytic hydrogenation selectively reduces the oxadiazole ring without affecting the cyclopropyl group.

Nucleophilic Substitution

The oxadiazole ring participates in substitution reactions due to its electron-deficient nature:

| Nucleophile | Conditions | Products | Biological Relevance |

|---|---|---|---|

| Amines (RNH₂) | DMF, 80°C | 5-aminoxadiazole derivatives | Enhanced antimicrobial activity |

| Alcohols (ROH) | HCl catalysis, reflux | Alkoxy-substituted oxadiazoles | Improved solubility profiles |

Kinetic Study : Substitution at the oxadiazole C-5 position occurs 3× faster than at C-3 due to steric effects from the cyclopropyl group.

Coupling Reactions

The piperidine nitrogen serves as a coupling site for complex molecule synthesis:

| Coupling Partner | Reagents | Application |

|---|---|---|

| Pyridine-4-carboxylic acid | EDCI/DMAP | Heterobiaryl conjugates |

| Furan-2-carbonyl chloride | Et₃N, CH₂Cl₂ | Hybrid heterocyclic systems |

Optimization : Microwave-assisted coupling reduces reaction time from 12 hr to 45 min with 92% yield.

Cycloaddition Reactions

The oxadiazole moiety participates in [3+2] cycloadditions:

| Dienophile | Conditions | Product Class | Thermodynamic Stability |

|---|---|---|---|

| Nitrile oxides | Toluene, 110°C | 1,2,4-Triazole derivatives | ΔG‡ = 85 kJ/mol |

| Azides | Cu(I) catalysis | Tetrazole analogs | K_eq = 1.8×10³ M⁻¹ |

Computational Insight : DFT calculations show cyclopropane ring strain lowers activation energy by 12% compared to non-cyclopropyl analogs .

Hydrolysis Reactions

Acid/base-mediated oxadiazole ring cleavage:

| Condition | Products | Rate Constant (k) |

|---|---|---|

| 6M HCl, reflux | Cyano-piperidine + hydroxylamine | 0.45 hr⁻¹ |

| NaOH (10%), 70°C | Amide derivatives | pH-dependent, max at pH 12 |

Stability Profile : The compound shows 98% structural integrity after 24 hr in neutral aqueous solutions.

Biological Interactions

Reaction-derived derivatives demonstrate pharmacological potential:

| Derivative | Target | IC₅₀/Kᵢ | Source |

|---|---|---|---|

| N-Oxide form | CYP3A4 | 2.3 µM | Enzyme inhibition study |

| Tetrazole analog | MMP-9 | 84 nM | Molecular docking analysis |

Structure-Activity Relationship : Introduction of electron-withdrawing groups at C-5 improves target binding affinity by 40% compared to parent compound .

This comprehensive analysis demonstrates 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine's versatility as a synthetic intermediate. Its balanced reactivity profile enables applications ranging from medicinal chemistry to materials science, with particular promise in targeted drug design.

Applications De Recherche Scientifique

Medicinal Chemistry

GPR119 Receptor Agonism

The compound has been identified as a potential agonist for the GPR119 receptor, which plays a crucial role in glucose homeostasis and insulin secretion. Activation of this receptor can enhance the release of incretin hormones such as GLP-1 and GIP, which are vital for managing blood glucose levels. This mechanism positions 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine as a candidate for developing anti-diabetic medications .

Anti-obesity Potential

Due to its action on the GPR119 receptor, this compound has also been investigated for its potential use in treating obesity. By promoting insulin secretion and enhancing glucose metabolism, it may help regulate body weight and combat metabolic disorders .

Neuropharmacological Research

Cognitive Enhancement

Research indicates that compounds structurally similar to 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine may exhibit neuroprotective effects. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s by improving cognitive functions and protecting neuronal health .

Synthesis and Formulation Studies

Chemical Synthesis

The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine involves various chemical reactions that can be optimized for yield and purity. Understanding these synthesis pathways is critical for large-scale production and application in pharmaceuticals .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The 1,2,4-oxadiazole ring is known to interact with biological molecules through hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Oxadiazole Ring

The cyclopropyl group at the oxadiazole 3-position distinguishes this compound from analogs with alternative substituents. Key comparisons include:

- Cyclopropyl vs. In contrast, the cyclobutyl analog (CAS: 1351562-58-7) is bulkier, favoring agrochemical applications where steric effects improve interaction with plant enzymes .

- Cyclopropyl vs. Alkyl (Ethyl/Methyl) : Ethyl and methyl substituents reduce synthetic complexity but may decrease metabolic stability. For example, ethyl-substituted analogs show antibacterial activity against S. aureus and E. coli but lack the cyclopropyl group’s pharmacokinetic advantages .

Positional Isomerism on the Piperidine Ring

The position of the oxadiazole moiety on the piperidine ring significantly impacts biological activity:

The 4-position substitution is most common, likely due to optimal spatial arrangement for receptor binding. The discontinued 2-position analog (CAS: 1385696-48-9) underscores the importance of regiochemistry in drug design .

Activité Biologique

The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine is a derivative of the oxadiazole family, which has garnered interest in pharmaceutical research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on anticancer, antibacterial, and antifungal properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine can be represented as follows:

This structure is characterized by the presence of a piperidine ring and an oxadiazole moiety, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole framework exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : A study reported that derivatives of 1,2,4-oxadiazoles showed potent cytotoxic effects against various cancer cell lines. Specifically, compounds similar to 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine exhibited IC50 values in the micromolar range against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine | MCF-7 | 0.65 |

| Derivative A | MDA-MB-231 | 2.41 |

| Derivative B | MEL-8 | 1.50 |

Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels .

Antibacterial Activity

The antibacterial properties of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine have also been investigated:

- In Vitro Testing : In studies evaluating the antibacterial efficacy against Gram-positive and Gram-negative bacteria, derivatives containing the oxadiazole ring showed significant inhibition. The minimum inhibitory concentrations (MICs) were determined for various bacterial strains.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Antifungal Activity

The antifungal activity of this compound has been explored as well:

- Activity Against Fungi : Preliminary tests indicated that the compound exhibits activity against common fungal pathogens. The following table summarizes the antifungal effects observed.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

The observed MIC values suggest potential therapeutic applications in treating fungal infections .

Case Studies and Research Findings

Several research articles have highlighted the promising biological activities associated with oxadiazole derivatives:

- Novel Drug Discovery : A comprehensive review emphasized the role of oxadiazole derivatives in drug discovery, particularly their anticancer and antimicrobial properties .

- Synthetic Approaches : Research has focused on various synthetic methods for producing oxadiazole derivatives with enhanced biological activities. Modifications to the core structure have been shown to improve potency against specific targets .

- Pharmacological Profiles : The pharmacological profiles of these compounds indicate that structural modifications can lead to significant improvements in efficacy and selectivity for cancer cells or bacterial strains .

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine, and what key reaction conditions are required?

The synthesis typically involves cyclization and acylation steps. A method analogous to describes reacting cyclopropylamine with thiocyanate to form the oxadiazole ring, followed by coupling with a piperidine derivative. For example, 1,3,4-oxadiazole formation can be achieved via cyclization of acylhydrazides under dehydrating conditions (e.g., POCl₃ or H₂SO₄) . Subsequent piperidine functionalization may involve nucleophilic substitution or catalytic hydrogenation for deprotection . Reaction monitoring via TLC (as in ) and purification via recrystallization (e.g., methanol) are critical for yield optimization .

Q. How is the structural integrity of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine confirmed post-synthesis?

Characterization relies on spectroscopic and chromatographic methods:

- IR spectroscopy identifies functional groups (e.g., C=N stretch of oxadiazole at ~1600 cm⁻¹) .

- GC-MS detects molecular ions, though low-intensity peaks (0.5–8%) may require alternative methods like HRMS for validation .

- ¹H/¹³C NMR resolves piperidine ring protons (δ 1.5–3.5 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm). NIST databases ( ) provide reference spectra for cross-verification .

Q. What safety protocols are essential when handling this compound?

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies for similar oxadiazole-piperidine hybrids () suggest:

- Acidic conditions : Hydrolysis of the oxadiazole ring may occur below pH 3.

- Thermal stability : Decomposition above 150°C, requiring storage at 2–8°C for long-term stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole-piperidine core, and what are common side reactions?

Yield optimization strategies include:

- Catalytic methods : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .

- Side reactions : Over-alkylation of piperidine (mitigated via stoichiometric control) or oxadiazole ring-opening under prolonged heating .

Q. How can contradictory spectral data (e.g., GC-MS vs. NMR) be resolved during structural validation?

Contradictions often arise from:

- Low molecular ion intensity in GC-MS (as in ), requiring orthogonal methods like LC-MS or HRMS for confirmation .

- Dynamic proton exchange in NMR : Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to resolve splitting patterns .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

- DFT calculations : Model oxadiazole ring electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular docking : Screen against targets like kinases (e.g., ’s phosphatase inhibitors) using software like AutoDock Vina .

Q. How can the biological activity of this compound be rationally explored in vitro?

- Target selection : Prioritize receptors common to piperidine derivatives (e.g., GPCRs, ion channels) .

- Assay design : Use fluorescence polarization for binding studies or enzymatic assays (e.g., kinase inhibition in ) .

- SAR analysis : Modify cyclopropyl or oxadiazole substituents to assess activity trends .

Q. What strategies are effective for resolving racemic mixtures in chiral derivatives of this compound?

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA).

- Enzymatic resolution : Lipases or esterases can enantioselectively hydrolyze esters .

Q. How does the compound interact with biological membranes, and what are the implications for bioavailability?

- LogP calculations : Estimate lipophilicity (cLogP ~2.5 for similar derivatives) to predict membrane permeability .

- PAMPA assay : Measure passive diffusion across artificial membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.